1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium
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Overview
Description
1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the nitro group and the quinoline moiety.
The final step involves the formation of the imino linkage between the indole and quinoline units. This can be achieved through a condensation reaction using appropriate reagents and conditions, such as the use of methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the quinoline or indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring .
Scientific Research Applications
1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium: Unique due to its specific imino linkage and combination of indole and quinoline moieties.
1-Methyl-2,4,5-trinitroimidazole: Similar in having a nitro group but differs in the core structure and functional groups.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar in having an indole moiety but differs in the attached functional groups and overall structure.
Uniqueness
This compound is unique due to its specific combination of indole and quinoline moieties linked by an imino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
915693-51-5 |
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Molecular Formula |
C20H17N4O2+ |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitroindol-1-yl)-1-(1-methylquinolin-1-ium-4-yl)methanimine |
InChI |
InChI=1S/C20H17N4O2/c1-14-11-16-12-17(24(25)26)7-8-19(16)23(14)21-13-15-9-10-22(2)20-6-4-3-5-18(15)20/h3-13H,1-2H3/q+1 |
InChI Key |
HUNSUVISNLGJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1N=CC3=CC=[N+](C4=CC=CC=C34)C)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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